4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

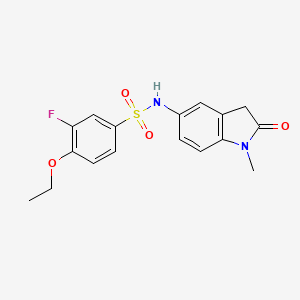

4-Ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a substituted indolin-2-one moiety. Its structure includes:

- A benzenesulfonamide core with ethoxy (-OCH₂CH₃) and fluoro (-F) substituents at the 4- and 3-positions, respectively.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (e.g., enzyme inhibition) and indolinone scaffolds (e.g., kinase modulation).

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-3-24-16-7-5-13(10-14(16)18)25(22,23)19-12-4-6-15-11(8-12)9-17(21)20(15)2/h4-8,10,19H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZMWPOQDXXCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core This can be achieved through the cyclization of tryptophan derivatives or other suitable precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule in the treatment of various diseases, including cancer and microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features:

Key Observations :

- The ethoxy and fluoro substituents on the benzene ring may enhance lipophilicity (logP) relative to methoxy or chloro analogs, influencing membrane permeability .

Physicochemical and Spectroscopic Comparisons

NMR Chemical Shifts

While direct NMR data for the target compound are unavailable, analogs with sulfonamide and indolinone motifs (e.g., ) suggest:

- Region A (positions 39–44) : The ethoxy group’s electron-donating effect may downfield-shift adjacent protons, contrasting with methoxy or alkyl analogs.

- Region B (positions 29–36): The fluoro substituent’s electronegativity could deshield nearby protons, creating distinct splitting patterns vs. non-fluorinated analogs .

Calculated Properties

Implications :

Biological Activity

4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has gained attention due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates that it contains a sulfonamide group, which is often associated with various pharmacological activities.

The primary mechanism of action for this compound involves the inhibition of specific protein interactions critical for cancer cell proliferation. Notably, it targets the menin-MLL (Mixed-Lineage Leukemia) interaction , which is significant in the pathogenesis of several cancers, including leukemia. The inhibition of this interaction can disrupt oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

In vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including leukemia and solid tumors. Results indicated a significant reduction in cell viability at concentrations ranging from 0.5 to 10 µM, with IC50 values indicating potent cytotoxic effects comparable to established chemotherapeutic agents .

- Tyrosinase Inhibition : In a study evaluating tyrosinase inhibitors, compounds similar to this compound demonstrated IC50 values in the low micromolar range, suggesting potential applications in skin pigmentation disorders .

In vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly inhibits tumor growth compared to control groups. The observed effects were attributed to its ability to induce apoptosis and inhibit angiogenesis within tumors .

Data Summary

| Study Type | Cell Line / Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | HL-60 (Leukemia) | 2.5 | Significant reduction in cell viability |

| Tyrosinase | B16F10 (Melanoma) | 0.51 | Potent inhibition compared to kojic acid |

| In vivo Tumor Growth | Murine Model | N/A | Reduced tumor size and weight |

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in combination therapies for cancer treatment. For instance, a study demonstrated that when used alongside traditional chemotherapy agents, it enhanced the overall efficacy while reducing side effects commonly associated with high-dose chemotherapeutics .

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are commonly employed for the preparation of 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield? A: The compound is synthesized via sulfonamide coupling between 4-ethoxy-3-fluorobenzenesulfonyl chloride and 1-methyl-2-oxoindolin-5-amine. Key steps include:

- Activation : Use of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to deprotonate the amine and activate the sulfonyl chloride .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Reaction time (12–24 hrs), stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride), and inert atmosphere to prevent hydrolysis .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at C4, fluorine at C3) and indoline ring conformation .

- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] at m/z 407.1024 for CHFNOS) .

- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges due to flexible substituents .

Initial Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of anticancer activity? A:

- Cytotoxicity Assays : MTT or SRB assays against panels like NCI-60 cancer cell lines (e.g., breast MCF-7, colon HCT-116) at concentrations 1–100 µM .

- Selectivity Screening : Compare IC values against non-cancerous cells (e.g., HEK-293) to assess therapeutic index .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to detect early/late apoptosis .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the substitution pattern on the benzenesulfonamide core influence bioactivity? A:

- Ethoxy Group (C4) : Enhances lipophilicity and membrane permeability; replacing with smaller alkoxy groups (e.g., methoxy) reduces activity .

- Fluorine (C3) : Electron-withdrawing effects stabilize sulfonamide interactions with target proteins (e.g., kinases, carbonic anhydrases) .

- Indoline Moiety : The 1-methyl-2-oxo group is critical for hydrogen bonding with catalytic residues (e.g., in tubulin or kinase binding pockets) .

Mechanistic Target Identification

Q: What methodologies can identify the molecular targets of this compound? A:

- Enzyme Inhibition Assays : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays .

- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads for proteomic identification of binding partners .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities across studies? A:

- Assay Standardization : Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Purity Verification : Use HPLC (≥98% purity, C18 column, acetonitrile/water + 0.1% TFA) to rule out impurities .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent used, incubation time) .

Solubility Optimization

Q: What strategies improve aqueous solubility for in vivo studies? A:

- Prodrug Design : Introduce phosphate esters at the ethoxy group, which hydrolyze in vivo to the active form .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulations for parenteral administration .

- Salt Formation : Prepare sodium or hydrochloride salts via reaction with NaOH/HCl .

Metabolic Stability Assessment

Q: Which in vitro models predict metabolic stability? A:

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH to measure half-life (t) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates .

- Hepatocyte Assays : Primary hepatocytes (3D spheroids) for intrinsic clearance rates .

Toxicity Profiling

Q: What assays assess off-target toxicity? A:

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC > 10 µM desirable) .

- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .

- In Vivo Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD .

Computational Modeling for Derivative Design

Q: How can computational tools guide the design of derivatives with enhanced activity? A:

- Molecular Docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3) or tubulin (PDB: 1SA0) .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond donors .

- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.